1-[4-(Trifluoromethoxy)benzyl]guanidine
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Overview
Description
1-[4-(Trifluoromethoxy)benzyl]guanidine is a compound that features a trifluoromethoxy group attached to a benzyl guanidine structure.
Preparation Methods
The synthesis of 1-[4-(Trifluoromethoxy)benzyl]guanidine typically involves the guanylation of amines. One efficient method includes the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions. Industrial production methods may involve the use of innovative trifluoromethoxylation reagents to facilitate the incorporation of the trifluoromethoxy group .
Chemical Reactions Analysis
1-[4-(Trifluoromethoxy)benzyl]guanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include scandium (III) triflate for guanylation and various organometallic reagents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Trifluoromethoxy)benzyl]guanidine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 1-[4-(Trifluoromethoxy)benzyl]guanidine exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
1-[4-(Trifluoromethoxy)benzyl]guanidine can be compared with other similar compounds, such as:
4-(Trifluoromethoxy)benzyl bromide: This compound also contains a trifluoromethoxy group and is used in similar applications.
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and are used in various fields due to their unique properties.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethoxy group with a benzyl guanidine moiety, offering distinct chemical and biological properties.
Properties
Molecular Formula |
C9H10F3N3O |
---|---|
Molecular Weight |
233.19 g/mol |
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methyl]guanidine |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)16-7-3-1-6(2-4-7)5-15-8(13)14/h1-4H,5H2,(H4,13,14,15) |
InChI Key |
NTAPSIFPXFAAIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)OC(F)(F)F |
Origin of Product |
United States |
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